molecular formula C10H8O2 B1297170 Methyl 2-ethynylbenzoate CAS No. 33577-99-0

Methyl 2-ethynylbenzoate

Cat. No.: B1297170
CAS No.: 33577-99-0
M. Wt: 160.17 g/mol
InChI Key: LBMDZNOARBBHHG-UHFFFAOYSA-N
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Description

Methyl 2-ethynylbenzoate is an organic compound with the molecular formula C10H8O2 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an ethynyl group, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethynylbenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 2-iodobenzoic acid is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The resulting product is then deprotected to yield this compound.

Another method involves the esterification of 2-ethynylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-carboxybenzoic acid derivatives.

    Reduction: The ethynyl group can be reduced to an ethyl group, yielding methyl 2-ethylbenzoate.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Carboxybenzoic acid derivatives.

    Reduction: Methyl 2-ethylbenzoate.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 2-ethynylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drugs with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-ethynylbenzoate depends on its specific application In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions

In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the derivatives formed from this compound.

Comparison with Similar Compounds

Methyl 2-ethynylbenzoate can be compared with other similar compounds such as:

    Methyl 2-ethenylbenzoate: Similar structure but with an ethenyl group instead of an ethynyl group. It exhibits different reactivity due to the presence of a double bond.

    Methyl 2-propynylbenzoate: Contains a propynyl group, leading to variations in steric and electronic properties.

    Methyl 2-phenylbenzoate: Features a phenyl group, resulting in distinct aromatic interactions and reactivity.

The uniqueness of this compound lies in its ethynyl group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through various chemical transformations.

Properties

IUPAC Name

methyl 2-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMDZNOARBBHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327368
Record name Methyl 2-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33577-99-0
Record name Methyl 2-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-trimethylsilanylethynyl-benzoic acid methyl ester (540 mg, 2.32 mmol) in acetonitrile/water (20 mL/5 mL) is added cesium fluoride (1.41 g, 9.30 mmol). The reaction is stirred at room temperature. After 4 h, the reaction is concentrated and the residue is partitioned between EtOAc (100 mL) and 0.2N HCl (30 mL). The aqueous layer is extracted with EtOAc (100 mL) and the combined organic layers are washed with brine, dried (MgSO4), filtered, and concentrated. The residue is chromatographed eluting with 0 to 5% EtOAc/Hexanes to yield the title compound (358 mg, 96%). GC/MS: 160.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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